
Methyl pentadecanoate-d29
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl pentadecanoate-d29 is a deuterium-labeled derivative of methyl pentadecanoate. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl pentadecanoate-d29 is synthesized through the esterification of pentadecanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of deuterium oxide (D2O) as a deuterium source is common in industrial production. The final product is purified through distillation or chromatography to remove any impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Methyl pentadecanoate-d29 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pentadecanoic acid.
Reduction: Pentadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl pentadecanoate-d29 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the development of new materials and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of methyl pentadecanoate-d29 involves its incorporation into various biochemical pathways. The deuterium labeling allows for the tracking of the compound through different metabolic processes. The molecular targets and pathways involved depend on the specific application and the biological system being studied. In pharmacokinetic studies, for example, the compound can be used to trace the absorption, distribution, metabolism, and excretion of drugs.
Comparación Con Compuestos Similares
Methyl pentadecanoate-d29 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Methyl pentadecanoate: The non-deuterated version of the compound.
Methyl hexadecanoate: Another fatty acid methyl ester with a similar structure but different chain length.
Methyl tetradecanoate: A fatty acid methyl ester with a shorter chain length.
The deuterium labeling in this compound provides unique advantages in research applications, such as improved sensitivity in mass spectrometry and the ability to study metabolic pathways with greater precision.
Propiedades
Fórmula molecular |
C16H32O2 |
|---|---|
Peso molecular |
285.60 g/mol |
Nombre IUPAC |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
Clave InChI |
XIUXKAZJZFLLDQ-ORZSCBKVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



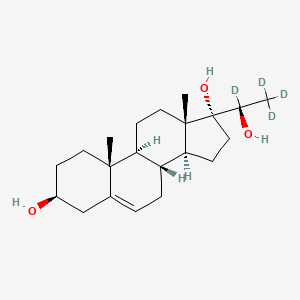
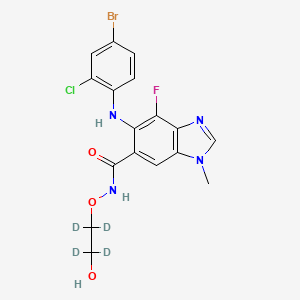
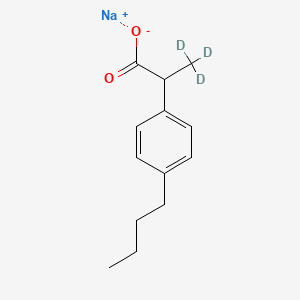
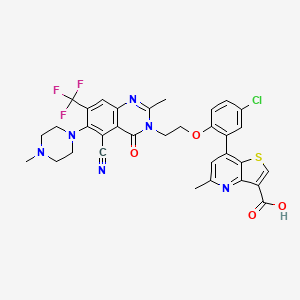
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
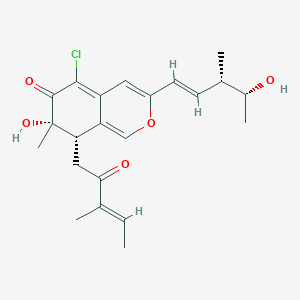
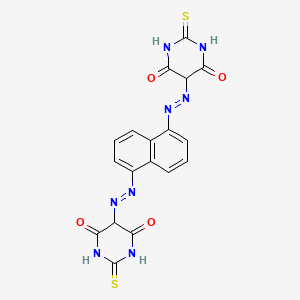

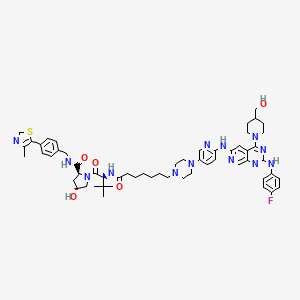
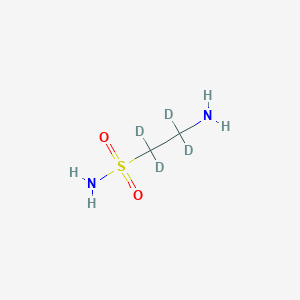
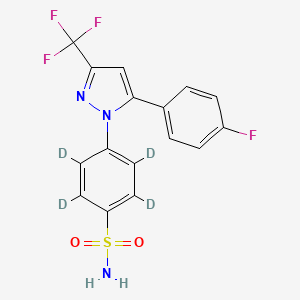
![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)

